Cas no 2228698-76-6 (4-amino-1-(1H-pyrazol-1-yl)pentan-3-one)

4-Amino-1-(1H-pyrazol-1-yl)pentan-3-one is a specialized organic compound featuring a pyrazole moiety linked to a ketone-functionalized pentane backbone with an amino group at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The presence of both amino and ketone functionalities enables selective reactivity, facilitating further derivatization or chelation with metal ions. Its pyrazole ring enhances stability and potential bioactivity, making it valuable in drug discovery. The compound’s well-defined molecular architecture ensures consistency in research and industrial processes, supporting its use in precision synthesis. Proper handling and storage are recommended due to its reactive groups.
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one structure
2228698-76-6 structure
Product name:4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
CAS No:2228698-76-6
MF:C8H13N3O
Molecular Weight:167.208321332932
CID:6313967
PubChem ID:165613378

4-amino-1-(1H-pyrazol-1-yl)pentan-3-one 化学的及び物理的性質

名前と識別子

    • 4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
    • 2228698-76-6
    • EN300-1729664
    • インチ: 1S/C8H13N3O/c1-7(9)8(12)3-6-11-5-2-4-10-11/h2,4-5,7H,3,6,9H2,1H3
    • InChIKey: XZPSUWBEKUFLQP-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N)CCN1C=CC=N1

計算された属性

  • 精确分子量: 167.105862047g/mol
  • 同位素质量: 167.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.9Ų
  • XLogP3: -0.7

4-amino-1-(1H-pyrazol-1-yl)pentan-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1729664-0.5g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
0.5g
$1124.0 2023-09-20
Enamine
EN300-1729664-0.05g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
0.05g
$983.0 2023-09-20
Enamine
EN300-1729664-5.0g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
5g
$3396.0 2023-06-04
Enamine
EN300-1729664-1g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
1g
$1172.0 2023-09-20
Enamine
EN300-1729664-10g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
10g
$5037.0 2023-09-20
Enamine
EN300-1729664-2.5g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
2.5g
$2295.0 2023-09-20
Enamine
EN300-1729664-0.25g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
0.25g
$1078.0 2023-09-20
Enamine
EN300-1729664-5g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
5g
$3396.0 2023-09-20
Enamine
EN300-1729664-0.1g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
0.1g
$1031.0 2023-09-20
Enamine
EN300-1729664-10.0g
4-amino-1-(1H-pyrazol-1-yl)pentan-3-one
2228698-76-6
10g
$5037.0 2023-06-04

4-amino-1-(1H-pyrazol-1-yl)pentan-3-one 関連文献

4-amino-1-(1H-pyrazol-1-yl)pentan-3-oneに関する追加情報

Introduction to 4-amino-1-(1H-pyrazol-1-yl)pentan-3-one (CAS No. 2228698-76-6)

4-amino-1-(1H-pyrazol-1-yl)pentan-3-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 2228698-76-6, belongs to the class of pyrazole derivatives, which are well-documented for their role in medicinal chemistry. The presence of both amino and ketone functional groups in its molecular structure suggests a high degree of reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The compound’s structure consists of a pentanone backbone substituted with a 1H-pyrazol-1-yl moiety at the C1 position and an amino group at the C4 position. This specific arrangement imparts unique electronic and steric properties that can influence its interactions with biological targets. The pyrazole ring, known for its aromaticity and ability to participate in hydrogen bonding, is particularly relevant in drug design due to its prevalence in bioactive molecules.

Recent advancements in computational chemistry have enabled the prediction of binding affinities and pharmacokinetic profiles of such molecules with remarkable accuracy. Studies have indicated that derivatives of 4-amino-1-(1H-pyrazol-1-yl)pentan-3-one exhibit promising interactions with enzymes and receptors involved in inflammatory pathways. This has spurred interest in exploring its potential as an anti-inflammatory agent, with preliminary simulations suggesting favorable binding properties to cyclooxygenase (COX) enzymes.

In addition to its pharmacological relevance, the synthesis of 4-amino-1-(1H-pyrazol-1-yl)pentan-3-one has been optimized through various synthetic routes to enhance yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to introduce the pyrazole moiety efficiently. These advancements not only streamline the production process but also allow for rapid diversification of the compound library for high-throughput screening.

The incorporation of the pyrazol-1-yl group into the molecular framework is particularly noteworthy, as pyrazole derivatives are known to exhibit a broad spectrum of biological activities. For instance, certain pyrazole-based compounds have shown efficacy in treating neurological disorders by modulating neurotransmitter receptors. The amino group at the C4 position further enhances the compound’s potential for further derivatization, enabling the creation of analogs with tailored biological properties.

Current research is focused on evaluating the compound’s efficacy in preclinical models, particularly in contexts where inflammation plays a critical role. Animal studies have begun to explore its effects on acute and chronic inflammatory responses, with early data suggesting significant anti-inflammatory potential. Moreover, the compound’s metabolic stability has been assessed through in vitro studies, revealing a promising half-life that could support its therapeutic application if further validated.

The chemical diversity offered by 4-amino-1-(1H-pyrazol-1-yl)pentan-3-one also makes it an attractive candidate for structure-based drug design. By leveraging computational tools such as molecular docking and molecular dynamics simulations, researchers can predict how this compound interacts with specific protein targets. Such insights are crucial for optimizing lead compounds before they enter clinical trials, thereby reducing attrition rates associated with late-stage failures.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for compounds intended for pharmaceutical use. The synthesis and purification of 4-amino-1-(1H-pyrazol-1-yl)pentan-3-one must adhere to stringent quality control measures to guarantee consistency and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and purity.

The future prospects of 4-amino-1-(1H-pyrazol-1-yl)pentan-3-one are promising, with ongoing studies aiming to elucidate its mechanism of action and explore novel therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area, leveraging interdisciplinary approaches that combine synthetic chemistry, medicinal chemistry, and computational biology.

In conclusion,4-amino-1-(1H-pyrazol-1-y]pentan -3-one (CAS No. 2228698 -76 -6) represents a compelling target for further research due to its structural features and potential biological activities. Its versatility as a scaffold for drug discovery underscores its importance in modern pharmaceutical development. As research continues to uncover new applications and refine synthetic methodologies,this compound is poised to make significant contributions to therapeutic innovation.

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